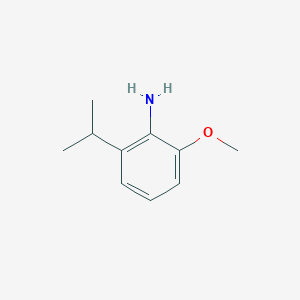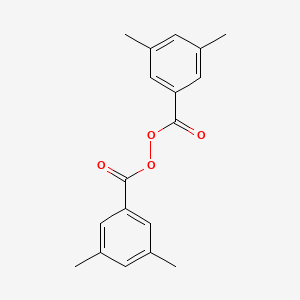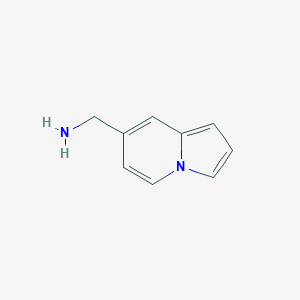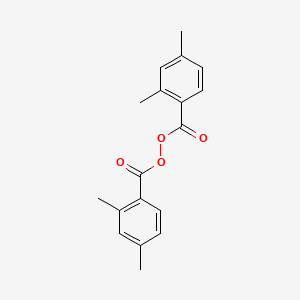
(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dimethylbenzoyl) peroxide: is an organic peroxide compound characterized by the presence of two 2,4-dimethylbenzoyl groups linked by a peroxide bond. This compound is known for its ability to generate free radicals, making it a valuable initiator in polymerization reactions and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-dimethylbenzoyl) peroxide typically involves the reaction of 2,4-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide bond.
Industrial Production Methods: Industrial production of bis(2,4-dimethylbenzoyl) peroxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The compound is often produced in specialized facilities equipped to handle the reactive nature of organic peroxides.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-dimethylbenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including free radical polymerization of monomers like styrene and methyl methacrylate.
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent in the presence of suitable substrates.
Reduction: It is less commonly involved in reduction reactions due to its oxidizing nature.
Substitution: The peroxide bond can be cleaved under specific conditions to form substitution products.
Major Products: The major products formed from the decomposition of bis(2,4-dimethylbenzoyl) peroxide are free radicals, which can further react to form polymers or other complex organic molecules.
Scientific Research Applications
Chemistry: Bis(2,4-dimethylbenzoyl) peroxide is widely used as an initiator in the polymerization of various monomers. It is also employed in organic synthesis as an oxidizing agent.
Biology and Medicine: In biological research, the compound is used to study the effects of free radicals on biological systems
Industry: Industrially, bis(2,4-dimethylbenzoyl) peroxide is used in the production of plastics, rubbers, and other polymeric materials. It serves as a curing agent in the manufacture of composite materials and coatings.
Mechanism of Action
The mechanism of action of bis(2,4-dimethylbenzoyl) peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to generate free radicals also underlies its use as an oxidizing agent in various chemical reactions.
Comparison with Similar Compounds
Benzoyl peroxide: Similar in structure but with benzoyl groups instead of 2,4-dimethylbenzoyl groups.
Dicumyl peroxide: Contains cumyl groups instead of 2,4-dimethylbenzoyl groups.
Bis(2,4-dichlorobenzoyl) peroxide: Contains 2,4-dichlorobenzoyl groups instead of 2,4-dimethylbenzoyl groups.
Uniqueness: Bis(2,4-dimethylbenzoyl) peroxide is unique due to the presence of 2,4-dimethylbenzoyl groups, which impart specific reactivity and stability characteristics. This makes it particularly suitable for certain polymerization processes and industrial applications where other peroxides may not perform as effectively.
Properties
CAS No. |
96436-27-0 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-7-15(13(3)9-11)17(19)21-22-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI Key |
JRKBQVTYVJXPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OOC(=O)C2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



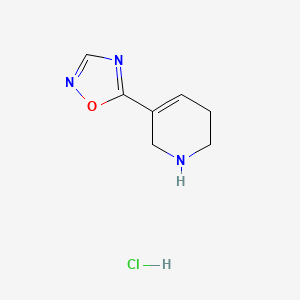
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
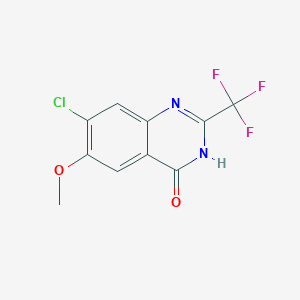
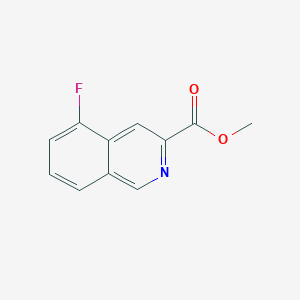
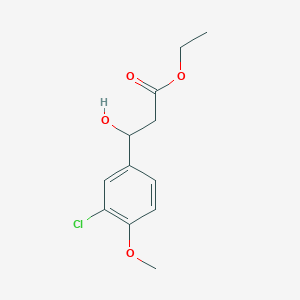
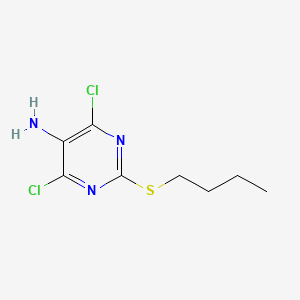

![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
